N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, a key component of CPP-115, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of CPP-115 is complex, with a chlorophenyl group, a pyridinyl group, and a piperidinyl group all connected through an oxalamide linkage.Chemical Reactions Analysis
The synthesis of CPP-115 involves several chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
Scientific Research Applications:
Neurological Studies
Compounds similar to "N1-(2-chlorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" have been investigated for their neurological effects. For instance, studies have explored the neurotoxic potential of compounds leading to Parkinsonism in humans following exposure to meperidine-analog synthesis products (Hansen et al., 1983). This research underscores the importance of understanding the neurological impact of chemical compounds.
Pharmacokinetics and Metabolism
Research on compounds like "N1-(2-chlorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" often focuses on their pharmacokinetics and metabolism. For example, the metabolism and excretion pathways of specific HIV-1 protease inhibitors have been characterized, providing insights into how similar compounds are processed by the human body (Balani et al., 1995).
Toxicological Assessments
The toxicological profile of chemical compounds is critical for assessing their safety. Studies have detailed the toxic effects of various compounds, including organophosphorus and pyrethroid pesticides, highlighting the importance of evaluating the environmental and health risks associated with chemical exposure (Babina et al., 2012).
Environmental Health
The impact of chemical compounds on environmental health is another significant area of research. Investigations into the presence of organochlorine and organobromine contaminants in human milk, for example, reflect concerns about persistent environmental pollutants and their effects on human health (Norén & Meironyte, 2000).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that the compound interacts with its target in a way that inhibits the growth or function of the bacteria, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
Based on its potential anti-tubercular activity, it may lead to the inhibition of bacterial growth or function .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-5-1-2-6-16(15)23-19(26)18(25)22-13-14-8-11-24(12-9-14)17-7-3-4-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXFQFRKQJYGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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